Cas no 1824285-22-4 (4-Chloro-6-methyl-thieno2,3-bpyridine)

4-Chloro-6-methyl-thieno2,3-bpyridine 化学的及び物理的性質
名前と識別子
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- 4-氯-6-甲基-噻吩并[2,3-B]吡啶
- 4-Chloro-6-methyl-thieno[2,3-b]pyridine
- 4-chloro-6-methylthieno[2,3-b]pyridine
- ZXC28522
- SB34578
- F13702
- 4-Chloro-6-methyl-thieno2,3-bpyridine
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- MDL: MFCD20278339
- インチ: 1S/C8H6ClNS/c1-5-4-7(9)6-2-3-11-8(6)10-5/h2-4H,1H3
- InChIKey: JNAZSLMYYIZJFC-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C)N=C2C=1C=CS2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 41.1
4-Chloro-6-methyl-thieno2,3-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB463072-1 g |
4-Chloro-6-methyl-thieno[2,3-b]pyridine |
1824285-22-4 | 1g |
€1,634.80 | 2022-06-10 | ||
eNovation Chemicals LLC | D970700-250mg |
4-Chloro-6-methyl-thieno[2,3-b]pyridine |
1824285-22-4 | 95% | 250mg |
$370 | 2024-07-28 | |
Chemenu | CM512465-1g |
4-Chloro-6-methylthieno[2,3-b]pyridine |
1824285-22-4 | 96% | 1g |
$*** | 2023-03-30 | |
Ambeed | A721511-1g |
4-Chloro-6-methylthieno[2,3-b]pyridine |
1824285-22-4 | 96% | 1g |
$1202.0 | 2024-07-28 | |
eNovation Chemicals LLC | D970700-250mg |
4-Chloro-6-methyl-thieno[2,3-b]pyridine |
1824285-22-4 | 95% | 250mg |
$370 | 2025-03-01 | |
eNovation Chemicals LLC | D970700-500mg |
4-Chloro-6-methyl-thieno[2,3-b]pyridine |
1824285-22-4 | 95% | 500mg |
$610 | 2025-02-28 | |
eNovation Chemicals LLC | D970700-250mg |
4-Chloro-6-methyl-thieno[2,3-b]pyridine |
1824285-22-4 | 95% | 250mg |
$370 | 2025-02-28 | |
eNovation Chemicals LLC | D970700-5g |
4-Chloro-6-methyl-thieno[2,3-b]pyridine |
1824285-22-4 | 95% | 5g |
$4475 | 2025-02-28 | |
eNovation Chemicals LLC | D970700-50mg |
4-Chloro-6-methyl-thieno[2,3-b]pyridine |
1824285-22-4 | 95% | 50mg |
$190 | 2025-03-01 | |
abcr | AB463072-1g |
4-Chloro-6-methyl-thieno[2,3-b]pyridine; . |
1824285-22-4 | 1g |
€1660.60 | 2024-08-03 |
4-Chloro-6-methyl-thieno2,3-bpyridine 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
4-Chloro-6-methyl-thieno2,3-bpyridineに関する追加情報
4-Chloro-6-methyl-thieno[2,3-b]pyridine: A Comprehensive Overview
The compound 4-Chloro-6-methyl-thieno[2,3-b]pyridine (CAS No. 1824285-22-4) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thienopyridines, which are fused bicyclic structures combining a thiophene ring and a pyridine ring. The presence of chlorine and methyl substituents at specific positions imparts unique electronic and structural properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the role of 4-Chloro-6-methyl-thieno[2,3-b]pyridine in drug discovery and development. Its structural features make it a promising candidate for use as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its application in the development of antiviral agents, where its ability to inhibit viral replication has shown potential. Additionally, the compound has been investigated for its role in modulating cellular signaling pathways, which could lead to novel therapeutic interventions in oncology and neurodegenerative diseases.
The synthesis of 4-Chloro-6-methyl-thieno[2,3-b]pyridine involves a series of well-defined organic reactions, including coupling reactions and cyclization processes. These methods have been optimized to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has enabled precise characterization of the compound, confirming its structural integrity and purity.
From a structural standpoint, 4-Chloro-6-methyl-thieno[2,3-b]pyridine exhibits a planar geometry due to the aromaticity of both the thiophene and pyridine rings. The chlorine substituent at position 4 introduces electron-withdrawing effects, while the methyl group at position 6 contributes electron-donating properties. This balance of electronic effects influences the compound's reactivity and stability under various conditions. Computational studies have further revealed that these substituents play a critical role in modulating the molecule's electronic properties, making it suitable for applications in optoelectronics and sensor technologies.
In terms of applications, 4-Chloro-6-methyl-thieno[2,3-b]pyridine has shown promise in materials science as a building block for constructing advanced functional materials. Its ability to form stable coordination complexes with metal ions has been leveraged in the development of metal-organic frameworks (MOFs) and other porous materials. These materials exhibit exceptional adsorption capacities and catalytic activities, making them valuable in environmental remediation and industrial catalysis.
Furthermore, recent advancements in green chemistry have led to the exploration of sustainable synthesis routes for 4-Chloro-6-methyl-thieno[2,3-b]pyridine. Researchers have developed catalytic methods that reduce waste generation and improve energy efficiency during the synthesis process. These eco-friendly approaches align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.
The safety profile of 4-Chloro-6-methyl-thieno[2,3-b]pyridine is another critical aspect that has been thoroughly investigated. Studies indicate that the compound exhibits low toxicity under normal handling conditions; however, precautions must be taken during its synthesis and storage to prevent exposure to incompatible chemicals or extreme conditions. Proper handling protocols ensure safe working environments while maximizing the compound's utility across diverse applications.
In conclusion, 4-Chloro-6-methyl-thieno[2,3-b]pyridine stands out as a versatile compound with multifaceted applications across various domains of science and technology. Its unique structural features, combined with recent advancements in synthesis methodologies and application studies, underscore its significance as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.
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